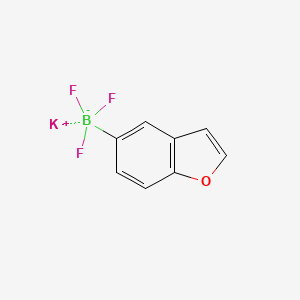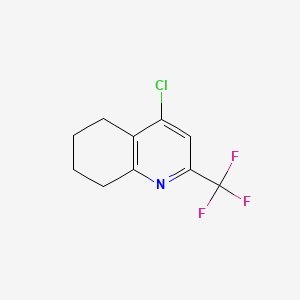
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is a chemical compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of N-aryl trifluoroacetimidoyl chlorides with alkyne moieties under Rh(I)-catalyzed conditions . This reaction typically requires a temperature range of 100-105°C and a reaction time of about 4 hours .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation, and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogen substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to increased biological activity. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed effects.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)quinazoline
- 4-Chloro-2-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is unique due to its specific structural features, including the tetrahydroquinoline ring and the trifluoromethyl group. These features confer enhanced chemical stability and biological activity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
分子式 |
C10H9ClF3N |
|---|---|
分子量 |
235.63 g/mol |
IUPAC名 |
4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H9ClF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h5H,1-4H2 |
InChIキー |
YQMIEEVLBCEKQO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=CC(=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)
amine](/img/structure/B13466949.png)

![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
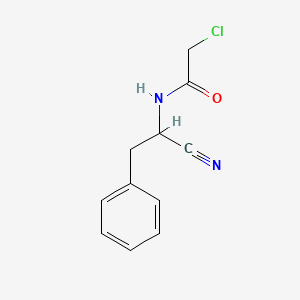
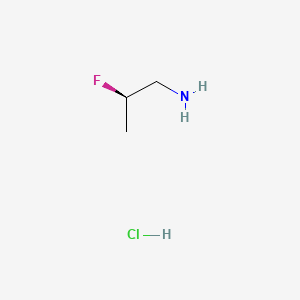
![tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate](/img/structure/B13466972.png)
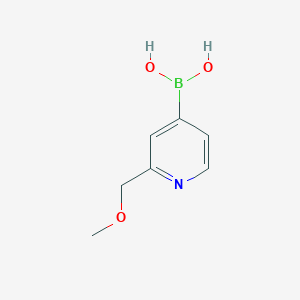
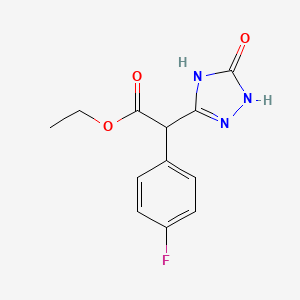
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)

